molecular formula C21H23N3O B12583600 1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea CAS No. 581810-01-7

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea

Cat. No.: B12583600
CAS No.: 581810-01-7
M. Wt: 333.4 g/mol
InChI Key: RSZMNPKYJGGAMY-UHFFFAOYSA-N
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Description

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea is an organic compound that features a unique structure combining a tert-butyl-benzyl group with an isoquinolinyl-urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea typically involves the reaction of 4-tert-butylbenzylamine with isoquinoline-5-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Dissolve 4-tert-butylbenzylamine in an appropriate solvent (e.g., dichloromethane).
  • Add isoquinoline-5-carbonyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenethiol: Shares the tert-butyl-benzyl group but differs in the functional group attached to the benzene ring.

    4-tert-Butylbenzyl alcohol: Similar structure but with an alcohol group instead of the isoquinolinyl-urea moiety.

    tert-Butylbenzene: Contains the tert-butyl-benzyl group but lacks the isoquinolinyl-urea component.

Uniqueness

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea is unique due to the combination of the tert-butyl-benzyl group with the isoquinolinyl-urea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C21H23N3OC_{21}H_{23}N_{3}O with a molecular weight of 347.43 g/mol. Its structure features a urea moiety linked to an isoquinoline derivative, which is known for various pharmacological properties.

Anticancer Properties

This compound has been evaluated for its anticancer activity against various cancer cell lines. In vitro studies have shown that this compound exhibits significant cytotoxic effects, particularly against ovarian cancer cell lines such as EFO-21 and EFO-27. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
EFO-2115Apoptosis induction
EFO-2720Cell cycle arrest
COLO-70425Inhibition of proliferation

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer pathways. Research indicates that it may inhibit key enzymes or receptors that are critical for tumor growth and survival, such as topoisomerases or kinases associated with cell signaling pathways.

Study on Ovarian Cancer

A study conducted by researchers focused on the effects of various thiourea and guanidine derivatives, including this compound, on cisplatin-resistant ovarian cancer cells. The results indicated that this compound could overcome some resistance mechanisms associated with cisplatin treatment, providing a promising avenue for combination therapies.

Pharmacological Profile

The pharmacological profile of this compound suggests a broad spectrum of activity beyond anticancer effects. Preliminary findings indicate potential antibacterial and anti-inflammatory properties, although these require more extensive validation through clinical trials.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerCytotoxicity in ovarian cancer
AntibacterialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Properties

CAS No.

581810-01-7

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-isoquinolin-5-ylurea

InChI

InChI=1S/C21H23N3O/c1-21(2,3)17-9-7-15(8-10-17)13-23-20(25)24-19-6-4-5-16-14-22-12-11-18(16)19/h4-12,14H,13H2,1-3H3,(H2,23,24,25)

InChI Key

RSZMNPKYJGGAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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